1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline” is a complex organic molecule. It contains a quinoline core, which is a nitrogenous tertiary base . Quinoline derivatives have been used since ancient times and have been associated with various significant fields due to their versatility .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Polymorphic Modifications and Diuretic Properties : A closely related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, exhibits strong diuretic properties, suggesting potential for new hypertension remedies. Two polymorphic modifications have been identified, differing in crystal packing and molecular organization, highlighting the structural versatility of such compounds (Shishkina et al., 2018).
Pharmacological Properties
- H+/K+ ATPase Inhibition : Derivatives like 1-(2-methyl-4-methoxyphenyl)-4-[(3-hydroxypropyl)amino]-6-methyl-2,3-dihydropyrrolo[3,2-c]quinoline have been identified as potent, selective, and reversible inhibitors of gastric H+/K+ ATPase, with implications for treating peptic ulcer disease. This suggests that the core structure of interest may contribute to selective inhibition mechanisms (Cheon et al., 2001).
Metabolism and Bioavailability
- In vitro Metabolism : The metabolism of related H(+)/K(+) ATPase inhibitors in liver microsomes has been characterized, offering insights into the metabolic pathways that could affect the bioavailability and pharmacokinetics of similar compounds (Choi et al., 2001).
Synthetic Pathways and Chemical Properties
- Synthetic Pathways for Derivatives : Research into the synthesis of Pyrrolo[4,3,2-de]quinolines and Pyrrolo[1,2-a]quinoxalines demonstrates the chemical versatility and potential applications of the quinoline framework in the development of pharmaceuticals and materials science. These studies highlight methodologies for generating structurally diverse derivatives, which could be applied to the synthesis of 1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline (Roberts et al., 1997; Xiaoqin Liu et al., 2018).
Mécanisme D'action
Target of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, have been reported to inhibit vegfr-2 , a key endothelial receptor tyrosine kinase (RTK) that plays a major role in pathological angiogenesis . RTKs are key regulators of crucial cellular events such as cell proliferation, cell migration, cell survival, differentiation, and cell cycle control .
Mode of Action
Quinoline derivatives have been reported to display significant anti-proliferative activity through different mechanisms of action such as disruption of cell migration, dna intercalation, inhibition of angiogenesis, and apoptosis induction .
Biochemical Pathways
The compound likely affects the VEGFR-2 signaling pathway, given that quinoline derivatives have been reported to inhibit VEGFR-2 . Disruption of the VEGFR-2 signaling cascade could thus offer approaches for oncotherapy .
Pharmacokinetics
Quinoline derivatives are generally known for their stability and readily prepared nature , which could potentially impact their bioavailability.
Result of Action
Quinoline derivatives have been reported to exhibit antitumor activity via cell cycle arrest at the g1 phase and apoptosis-inducing activity .
Action Environment
The success of quinoline derivatives in general originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-22-14-15-27(18-8-10-19(28-2)11-9-18)25(22)23-16-21(12-13-24(23)26-17)29-20-6-4-3-5-7-20/h3-13,16H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDOESBFPVLBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.